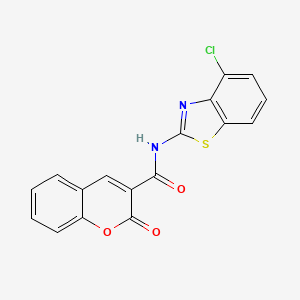

N-(4-chloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a benzothiazole ring and a chromene moiety

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O3S/c18-11-5-3-7-13-14(11)19-17(24-13)20-15(21)10-8-9-4-1-2-6-12(9)23-16(10)22/h1-8H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQITSMOBWVWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling the reaction temperature, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives, including N-(4-chloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, exhibit potent antitumor properties. For instance, compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines such as breast, colon, ovarian, and renal tumors. The mechanism of action is believed to involve the generation of reactive electrophilic species which interact with cellular macromolecules, leading to apoptosis in cancer cells .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities. Research has shown that these compounds can inhibit the growth of a range of pathogenic bacteria and fungi. The structural features of this compound enhance its interaction with microbial enzymes, making it a candidate for further development as an antimicrobial agent .

Optical Materials

The unique structural properties of this compound allow it to be explored as an optical material. Studies have focused on its potential use in organic light-emitting diodes (OLEDs) and other photonic devices due to its favorable photophysical properties. The compound's ability to exhibit nonlinear optical (NLO) characteristics makes it suitable for applications in advanced optical technologies .

Synthetic Routes

The synthesis of this compound typically involves condensation reactions between appropriate benzothiazole derivatives and chromene-based carboxylic acids. Various synthetic methodologies have been developed to optimize yields and purity of the compound, including microwave-assisted synthesis and solvent-free conditions .

Structural Variants

Research has also investigated structural modifications to enhance the biological activity of benzothiazole derivatives. For example, introducing different substituents on the benzothiazole ring can significantly affect the compound's potency against specific targets in cancer therapy or its efficacy as an antimicrobial agent .

Case Studies

Mechanism of Action

The exact mechanism of action for N-(4-chloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chloro-1,3-benzothiazol-2-yl)benzamide

- N-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

- N-(4-chloro-1,3-benzothiazol-2-yl)nicotinamide

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both benzothiazole and chromene moieties, which may confer distinct chemical and biological properties compared to similar compounds .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a chromene structure, which is known for its diverse biological activities. The presence of the chloro substituent on the benzothiazole ring enhances its reactivity and biological potential.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole, including compounds similar to this compound, exhibit potent antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 10.7 to 21.4 μmol/mL against various bacterial strains, indicating strong antibacterial activity .

- Minimum Bactericidal Concentration (MBC) : The MBC values for these compounds were reported between 21.4 and 40.2 μmol/mL, demonstrating their effectiveness in killing bacteria .

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal species.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively researched. The compound under study may inhibit specific kinases involved in cancer progression:

- Kinase Inhibition : Studies have shown that related compounds can inhibit Chk1 kinase at concentrations as low as 2 µM. This inhibition is crucial for cancer cell cycle regulation and survival .

- Molecular Docking Studies : Molecular docking analyses indicated favorable binding interactions of these compounds with the ATR kinase domain, suggesting their potential as targeted anticancer agents .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Bacterial Inhibition : A study evaluated a series of benzothiazole derivatives against eight bacterial species, revealing that compounds similar to N-(4-chloro...) exhibited significant inhibition rates, supporting their use in developing new antibiotics .

- Antifungal Activity : In another study, specific derivatives demonstrated potent antifungal effects, with some exhibiting MIC values comparable to established antifungal agents .

Summary Table of Biological Activities

| Activity Type | Observed Effect | MIC Range (μmol/mL) | MBC Range (μmol/mL) |

|---|---|---|---|

| Antibacterial | Strong inhibition | 10.7 - 21.4 | 21.4 - 40.2 |

| Antifungal | Potent activity | Not specified | Not specified |

| Anticancer | Kinase inhibition | ≤ 5 | Not applicable |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-chloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Condensation of 4-chloro-1,3-benzothiazol-2-amine with 2-oxo-2H-chromene-3-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C for 2 hours.

- Step 2 : Neutralization with aqueous NaHCO₃, followed by extraction with DCM and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side products. Yield improvements (~75–80%) are achieved by maintaining low temperatures during coupling .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for the chromene carbonyl (δ ~160 ppm), benzothiazole chlorine substituent (δ ~125–130 ppm), and amide protons (δ ~8.5–9.0 ppm). Compare with structurally analogous compounds (e.g., N-(4-chlorobenzyl)-2-oxo-2H-chromene derivatives) for validation .

- IR Spectroscopy : Confirm amide C=O stretch (~1680–1700 cm⁻¹) and chromene lactone (~1740 cm⁻¹).

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, λ = 254 nm) .

Q. How can crystallography data resolve ambiguities in molecular conformation?

- Procedure :

- Grow single crystals via slow evaporation in ethanol/chloroform (3:1).

- Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (space group determination, thermal displacement parameters) and visualize with ORTEP-3 for bond-length/angle validation. For example, the dihedral angle between benzothiazole and chromene rings (~45–50°) impacts π-π stacking interactions .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., variable IC₅₀ values across cancer cell lines) be systematically analyzed?

- Approach :

- Perform dose-response assays (0.1–100 μM) on panels of cell lines (e.g., MCF-7, A549, HepG2) with standardized protocols (48-hour exposure, MTT/PrestoBlue endpoints).

- Validate cytotoxicity via apoptosis markers (Annexin V/PI flow cytometry) and caspase-3 activation. Cross-reference with structural analogs (e.g., N-(4-methoxybenzyl)-chromene derivatives) to identify substituent-dependent trends. Discrepancies may arise from efflux pump activity (ABC transporters) or metabolic stability differences .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in benzothiazole-chromene hybrids?

- SAR Workflow :

- Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl (methyl, ethyl), or electron-withdrawing (NO₂) groups at the benzothiazole 4-position.

- Biological Profiling : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR, VEGFR2) and antibacterial MICs (Gram-positive vs. Gram-negative).

- Computational Modeling : Use AutoDock Vina to predict binding poses in ATP-binding pockets. For example, 4-Cl substitution enhances hydrophobic interactions with kinase targets .

Q. How do solvent polarity and reaction temperature influence regioselectivity during functionalization?

- Case Study :

- Nucleophilic Substitution : Reactivity at the benzothiazole 2-position is higher in polar aprotic solvents (DMF, DMSO) due to stabilization of transition states. At 60°C, competing side reactions (e.g., chromene ring-opening) are minimized compared to 80°C.

- Solvent Screening : Use Kamlet-Taft parameters to correlate polarity (π*) with yield. For example, ethanol (π* = 0.54) reduces byproduct formation vs. THF (π* = 0.58) .

Q. What methodologies are recommended for target identification and mechanism-of-action studies?

- Protocols :

- Pull-Down Assays : Immobilize the compound on epoxy-activated Sepharose. Incubate with cell lysates; identify bound proteins via LC-MS/MS.

- Phosphoproteomics : Treat cells (e.g., HeLa) with 10 μM compound for 6 hours. Analyze phospho-tyrosine/kinase activation using SILAC-based mass spectrometry.

- CRISPR Screening : Genome-wide knockout libraries can pinpoint synthetic lethal targets (e.g., DNA repair genes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.